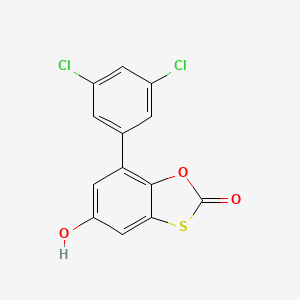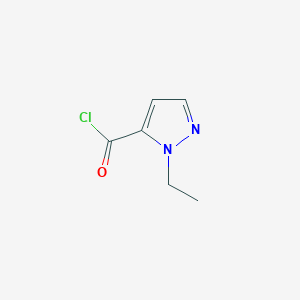
7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one” is a complex organic molecule. It contains a benzoxathiolone core substituted with a 3,5-dichlorophenyl group at the 7-position and a hydroxy group at the 5-position .
Molecular Structure Analysis
The molecular structure of “7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one” can be determined using various spectroscopic techniques, such as FT-IR, UV–visible, and NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS) . Single-crystal X-ray diffraction can also be used to elucidate the molecular structure .Aplicaciones Científicas De Investigación
Biological Activity in Asthma Treatment :
- A study by Aizawa et al. (1990) explored the biological properties of a series of hindered phenolic 1,3-benzoxathioles, including derivatives of 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one. The compounds exhibited various biological activities, such as lipid peroxidation-lowering, antisuperoxide, SRS-A inhibiting, and 5-lipoxygenase inhibiting activities. These properties indicate potential applications in asthma treatment.
Fluorescence Probes for Reactive Oxygen Species Detection :
- Research conducted by Setsukinai et al. (2003) involved the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS), a class of compounds to which 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is related. These probes, due to their specificity and reactivity, are useful in studying the roles of hROS in various biological and chemical applications.
Photocatalytic Oxidation Studies :
- A study by Tang and Huang (1995) investigated the photocatalytic oxidation of 2,4-dichlorophenol by CdS, closely related to the compound . The study provides insights into the oxidation pathways and the influence of pH on these reactions, which are relevant in environmental chemistry and wastewater treatment.
Antibacterial Agent Development :
- Research by Dickens et al. (1991) focused on the synthesis of compounds related to 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one as potential antibacterial agents. The study aimed to develop pro-drugs targeting anaerobic bacterial cells, highlighting the compound's potential in medicinal chemistry.
Antioxidant Activity Studies :
- Venkateswarlu et al. (2003) conducted a study on the synthesis and antioxidant activity of a stilbene derivative closely related to 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one. Their research, published in Bioscience, Biotechnology, and Biochemistry, demonstrated the compound's potent antioxidative activity.
Antineoplastic Activity Evaluation :
- A study by Anderson et al. (1983) explored the synthesis of derivatives of 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one and evaluated their chemical reactivity and antineoplastic activity in murine models. The findings contribute to understanding these compounds' potential in cancer treatment.
Propiedades
IUPAC Name |
7-(3,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2O3S/c14-7-1-6(2-8(15)3-7)10-4-9(16)5-11-12(10)18-13(17)19-11/h1-5,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXDDGTXLDSRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C3C(=CC(=C2)O)SC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride](/img/structure/B2838485.png)

![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2838488.png)


![4-[2-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2838496.png)


![6-(2-azepan-1-yl-2-oxoethyl)-1,3-dimethyl-1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2838500.png)
![4-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2838501.png)

![6-Oxaspiro[4.5]decan-9-ylmethanol](/img/structure/B2838503.png)

![(4-Oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2838506.png)